1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines a cyclohexylamino group, a propyl chain, and a pyrido[1,2-a]benzimidazole core with a carbonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propyl Group: This step often involves alkylation reactions using propyl halides in the presence of a base.
Attachment of the Cyclohexylamino Group: This can be done through nucleophilic substitution reactions where a cyclohexylamine reacts with a suitable leaving group on the pyrido[1,2-a]benzimidazole core.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, and other nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylamino group can enhance binding affinity to certain biological targets, while the carbonitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(Cyclohexylamino)-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The propyl chain provides a different steric and electronic environment compared to isopropyl or phenyl groups, potentially leading to unique interactions and reactivity.
This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H24N4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H24N4/c1-2-8-15-13-20(23-16-9-4-3-5-10-16)25-19-12-7-6-11-18(19)24-21(25)17(15)14-22/h6-7,11-13,16,23H,2-5,8-10H2,1H3 |
InChI Key |
ARJUMZQSTGKBLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCCC4)C#N |
Origin of Product |
United States |
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